Palmitoyl isoleucine

Übersicht

Beschreibung

Palmitoyl isoleucine is a lipo-aminoacid derived from the naturally occurring essential amino acid isoleucine that is known for its ability to support tissue repair and lift vital proteins on the skin.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Palmitoyl isoleucine has been explored for its therapeutic potential, particularly in enhancing drug delivery systems and modulating biological responses.

1.1 Drug Delivery Systems

- The incorporation of this compound into drug formulations can enhance the solubility and bioavailability of poorly soluble drugs. Its fatty acid chain facilitates membrane permeability, which is crucial for effective drug absorption in the body.

- A study highlighted that N-acyl amino acids, including this compound, could serve as effective carriers for therapeutic agents, improving their pharmacokinetic profiles .

1.2 Antiviral Properties

- Research has shown that palmitoylation, a process involving the addition of fatty acid chains like palmitic acid to proteins, can enhance the antiviral activity of certain proteins. For instance, S-palmitoylation of interferon-induced transmembrane protein 3 (IFITM3) significantly boosts its antiviral efficacy against viruses such as influenza . This suggests a potential application for this compound in developing antiviral therapies.

Cosmetic Applications

This compound is also utilized in cosmetic formulations due to its skin-conditioning properties.

2.1 Skin Conditioning and Sensitization Studies

- In cosmetic products, this compound acts as an emollient and skin conditioning agent. Its ability to enhance skin hydration and barrier function makes it valuable in formulations aimed at improving skin texture .

- Safety assessments indicate that amino acid alkyl amides, including this compound, have minimal sensitization risk at typical usage concentrations in cosmetics .

Biochemical Research Applications

This compound plays a significant role in biochemical studies, particularly concerning protein modification and lipid metabolism.

3.1 Protein Modification

- The study of protein S-acylation has revealed that palmitoylation affects various cellular processes, including protein localization and function. This compound serves as a model compound to understand these modifications better .

- Global analyses of neuronal proteins have identified numerous palmitoylation sites, indicating that palmitoylation may regulate neuronal functions and signaling pathways .

3.2 Lipid Metabolism Regulation

- Research indicates that dietary supplementation with isoleucine can influence lipid metabolism positively. For instance, studies on broilers showed that isoleucine supplementation improved growth performance while alleviating lipid deposition through mechanisms involving key metabolic enzymes . Given that this compound shares structural similarities with isoleucine, it may also play a role in modulating lipid metabolism.

Case Study 1: Antiviral Mechanisms

A study demonstrated that S-palmitoylation enhances the clustering of IFITM3 in membranes, which is critical for its antiviral activity against influenza virus infections. This finding underscores the importance of palmitoylated proteins in immune responses and suggests potential therapeutic avenues involving palmitoyl compounds .

Case Study 2: Lipid Metabolism in Poultry

In poultry research, dietary supplementation with isoleucine (0.83%) was found to improve meat quality and reduce fat deposition by activating AMPK pathways. This case illustrates the broader implications of amino acids like this compound in agricultural practices aimed at enhancing livestock quality .

Eigenschaften

CAS-Nummer |

54617-29-7 |

|---|---|

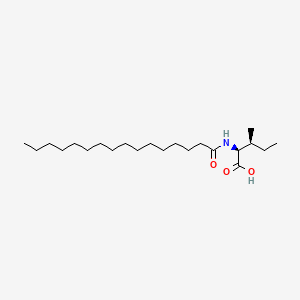

Molekularformel |

C22H43NO3 |

Molekulargewicht |

369.6 g/mol |

IUPAC-Name |

(2S,3S)-2-(hexadecanoylamino)-3-methylpentanoic acid |

InChI |

InChI=1S/C22H43NO3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20(24)23-21(22(25)26)19(3)5-2/h19,21H,4-18H2,1-3H3,(H,23,24)(H,25,26)/t19-,21-/m0/s1 |

InChI-Schlüssel |

NGYZAEAXQQNUBZ-FPOVZHCZSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)CC)C(=O)O |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)CC)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

54617-29-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Palmitoyl isoleucine; L-Isoleucine, N-(1-oxohexadecyl)-; Voluform; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.